molecular formula C16H17NO B186118 N-(2-ethylphenyl)-2-methylbenzamide CAS No. 22978-57-0

N-(2-ethylphenyl)-2-methylbenzamide

Cat. No.: B186118
CAS No.: 22978-57-0
M. Wt: 239.31 g/mol
InChI Key: DCXLMGKGPSFIBV-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group attached to a 2-ethylphenylamine moiety. Benzamides are widely studied for their roles as directing groups in metal-catalyzed C–H bond functionalization reactions, where substituents on the aromatic rings and the amide linkage influence reactivity and selectivity .

Properties

CAS No.

22978-57-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-13-9-5-7-11-15(13)17-16(18)14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

DCXLMGKGPSFIBV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Structure: Contains a rigid anthraquinone backbone linked to a 2-methylbenzamide group, forming an N,O-bidentate directing group .
  • Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone (94% yield) or via coupling 2-methylbenzoic acid with DCC/DMAP (24% yield) .
  • Key Data : Characterized by ¹H/¹³C NMR, IR, GC-MS, and melting point analysis .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzoyl group attached to a hydroxy-substituted tertiary amine, forming an N,O-bidentate directing group .
  • Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
  • Applications : The hydroxyl group enhances solubility in polar solvents and may improve interactions with metal catalysts in aqueous-phase reactions. Structural stability confirmed via X-ray crystallography .

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

  • Structure : Incorporates a 2-methoxyethoxy substituent on the benzamide ring, increasing hydrophilicity .
  • Applications : The electron-donating methoxy group may modulate electronic effects during catalysis, though steric hindrance from the ethyl group could reduce metal coordination efficiency .

N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine

  • Structure : A benzimidazole derivative with a methoxyphenyl group, differing from benzamides in its heterocyclic core .
  • Applications : Demonstrated anti-parasitic activity, highlighting how structural variations (e.g., heterocycles vs. amides) diversify biological and chemical applications .

Comparative Analysis Table

Compound Substituents/Backbone Directing Group Type Synthesis Yield Key Applications
N-(2-Ethylphenyl)-2-methylbenzamide 2-ethylphenyl, 2-methyl N-monodentate? Not reported Hypothetical C–H functionalization
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone, 2-methyl N,O-bidentate 94% (acid chloride) Ru-catalyzed C–H arylation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tertiary amine, 3-methyl N,O-bidentate Not reported Stabilized metal chelation
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide Methoxyethoxy, 4-amino N-monodentate Not reported Hydrophilic solubility enhancement

Key Research Findings

  • Synthetic Efficiency : Acid chloride routes (e.g., 2-methylbenzoyl chloride) generally yield higher efficiency (e.g., 94% vs. 24% for carboxylic acid coupling) in benzamide synthesis, a trend likely applicable to this compound .
  • Directing Group Impact: Bidentate groups (N,O) enhance catalytic activity by stabilizing metal intermediates, as seen in anthraquinone-based analogs. The 2-ethylphenyl group in the target compound may act as a weaker monodentate director due to steric and electronic effects .
  • Spectroscopic Trends: Benzamides with electron-withdrawing groups (e.g., anthraquinone) show distinct IR carbonyl stretches (~1650–1680 cm⁻¹) compared to electron-donating substituents (~1630–1650 cm⁻¹) .

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